6-O-Benzyl-D-glucose

Glycosynthase Enzymatic Glycosylation Regioselectivity

Researchers require selectively protected glucose with defined 6-O-benzylation, not random mixtures. This compound (CAS 22170-16-7) provides a single UV-active, hydrogenolyzable benzyl group at the primary hydroxyl, retaining four free OH groups. - Enables orthogonal 1,2-β and 1,3-β linked disaccharides via glycosynthase reactions - Serves as acceptor for benzylated fructooligosaccharides (FOS) with enhanced lipophilicity - Precursor to 6-O-benzyl-D-galactose for GLUT1 inhibition studies BenchChem supplies this building block for SAR programs, glycomimetics, and prebiotic research.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
Cat. No. B12086408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Benzyl-D-glucose
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2
InChIKeyHPOAPWNPKAETIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Benzyl-D-glucose for Glycoscience Research and Selective Synthesis


6-O-Benzyl-D-glucose (CAS 22170-16-7) is a selectively protected monosaccharide derivative of D-glucose, featuring a single benzyl ether group at the primary 6-O position [1]. This compound retains four free hydroxyl groups at the C1, C2, C3, and C4 positions, making it a versatile building block for carbohydrate chemistry and glycobiology [2]. Its defined regioisomeric protection enables orthogonal synthetic strategies in oligosaccharide assembly, glycosidase/glycosynthase research, and the preparation of glycomimetics, distinguishing it from fully protected or randomly alkylated glucose derivatives [3].

1
Selectively 6-O-protected glucose building block with free C1–C4 hydroxyls for regioselective glycosylation
2
Enables orthogonal protecting-group strategies: benzyl stable to base/acid, removed by hydrogenolysis
3
Reported substrate for glycosynthase and fructosyltransferase reactions; may support divergent disaccharide synthesis

Why 6-O-Benzyl-D-glucose Cannot Be Interchanged with Other Protected Glucose Derivatives


6-O-Benzyl-D-glucose occupies a specific niche in glycoscience: it is the only monofunctionalized glucose derivative bearing a single, bulky, UV-active, and hydrogenolyzable benzyl group exclusively at the 6-position. This regiochemical precision directly dictates its reactivity and selectivity in both enzymatic and chemical transformations. Substituting it with 6-O-methyl-, 6-O-acyl-, or 6-O-allyl-D-glucose fundamentally alters reaction outcomes because the steric bulk, lipophilicity, and stability of the 6-O-substituent under acidic, basic, or hydrogenation conditions are non-interchangeable. The evidence below quantifies these critical differences [1].

6-O Substituent
Benzyl (target)
Methyl / Acetyl / Allyl
Steric bulk, lipophilicity, and hydrogenolysis lability differ; reaction outcomes not transferable
Enzymatic recognition
May act as acceptor or inhibitor
Shorter-chain analogs transported as substrates
Chain-length-dependent shift from substrate to inhibitor; membrane-interaction profile may change
Deprotection compatibility
H2/Pd-C cleavable
Acetyl base-labile; methyl inert
Orthogonal stability profile lost; multistep assembly strategies may not translate

Quantitative Evidence for Selecting 6-O-Benzyl-D-glucose: Comparative Data on Regioselectivity, Enzymatic Recognition, and Transport


6-O-Benzyl-D-glucose Enables Dual Regioselectivity in Glycosynthase Reactions Versus Single Regioselectivity of Analogs

In glycosynthase-mediated reactions using the Abg E358S mutant, 6-O-benzyl-D-glucopyranose yields both 1,2-β- and 1,3-β-linked disaccharide products. In contrast, the structurally related 4-O-benzyl-D-xylopyranose acceptor yields only a single 1,2-β-linked product under identical conditions. This demonstrates that the 6-O-benzyl modification uniquely promotes dual regioisomer formation [1].

Regioselectivity in glycosynthase
Head‑to‑head
6‑O‑Bn‑Glc yields both 1,2‑β and 1,3‑β disaccharides; 4‑O‑Bn‑xylose yields only 1,2‑β
Reported dual‑linkage outcome supports divergent oligosaccharide assembly from one acceptor
Abg E358S mutant, α‑D‑glucopyranosyl fluoride donor
Glycosynthase Enzymatic Glycosylation Regioselectivity

6-O-Benzyl-D-glucose Acts as a Specific Substrate for Aldose β-D-Fructosyltransferase for Disaccharide Synthesis

6-O-Benzyl-D-glucose is a recognized acceptor for aldose β-D-fructosyltransferase (EC 2.4.1.162), enabling the transfer of a fructosyl unit from sucrose to yield β-D-fructofuranosyl-(2→1)-6-O-benzyl-D-glucoside [1]. This specific enzymatic recognition is not a general property of all 6-O-alkylated glucoses and underscores the compound's compatibility with biosynthetic disaccharide assembly.

Fructosyltransferase substrate
Class‑level
Accepted by aldose β‑D‑fructosyltransferase (EC 2.4.1.162); quantitative yield not reported
Confirms enzymatic compatibility; may enable synthesis of benzylated fructooligosaccharides
Substrate scope not fully defined; data to verify
Fructosyltransferase Biocatalysis Disaccharide Synthesis

6-O-Benzyl-D-galactose Competitively Inhibits Erythrocyte Glucose Transport, While Shorter 6-O-Alkyl Analogs Do Not

In human erythrocytes, the D-galactose derivative 6-O-benzyl-D-galactose competitively inhibits the D-glucose transport system, shifting the transport rate curve to the right. In contrast, shorter-chain 6-O-alkyl-D-galactoses (e.g., 6-O-methyl-D-galactose) are themselves transported by the glucose carrier and do not act as competitive inhibitors [1]. This differential behavior highlights a chain-length-dependent shift in biological interaction from substrate to inhibitor.

GLUT1 interaction mode
Cross‑study comparable
6‑O‑benzyl‑galactose acts as competitive inhibitor; 6‑O‑methyl analog is transported
Bulky 6‑O‑benzyl shifts biological fate from substrate to membrane‑interacting probe
Human erythrocyte assay; galactose analog data
Glucose Transport Membrane Biology Competitive Inhibition

6-O-Benzyl-D-glucose Enables Orthogonal Deprotection in Multistep Synthesis, a Key Advantage Over 6-O-Acetyl or 6-O-Methyl Analogs

The benzyl ether at the 6-position of 6-O-benzyl-D-glucose can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting base-labile esters (e.g., acetyl) or acid-labile acetals (e.g., isopropylidene) [1]. This orthogonal stability profile is quantified by the contrasting cleavage conditions: benzyl ethers require reductive conditions, whereas 6-O-acetyl groups undergo rapid hydrolysis under mild base (e.g., NaOMe/MeOH, minutes) and 6-O-methyl ethers are essentially inert to most conditions.

Orthogonal deprotection
Class‑level
Benzyl: H2/Pd‑C cleavable; stable to base/acid. Acetyl: base‑labile. Methyl: inert.
Orthogonality supports stepwise oligosaccharide assembly with fewer protecting‑group conflicts
Standard carbohydrate chemistry conditions
Carbohydrate Synthesis Protecting Group Strategy Orthogonality

Recommended Application Scenarios for 6-O-Benzyl-D-glucose Based on Quantitative Evidence


Divergent Synthesis of β(1→2)- and β(1→3)-Linked Disaccharides Using a Single Acceptor

Leverage the unique dual regioselectivity of 6-O-benzyl-D-glucose in glycosynthase reactions (as established in Section 3) to access both 1,2-β- and 1,3-β-linked disaccharides from one precursor. This is particularly valuable in medicinal chemistry programs exploring structure-activity relationships (SAR) of β-glucan fragments, where both linkage types are bioactive but require separate synthetic routes when using conventional acceptors [1].

Enzymatic Synthesis of Novel Benzylated Fructooligosaccharides

Employ 6-O-benzyl-D-glucose as an acceptor in fructosyltransferase-catalyzed reactions to produce non-natural, benzylated fructooligosaccharides (FOS). The benzyl group imparts increased lipophilicity and UV detectability, facilitating purification and subsequent biological evaluation as potential prebiotics or glycomimetics [1].

Preparation of 6-O-Modified Glycoprobes for Membrane Transport Studies

Synthesize 6-O-benzyl-D-galactose from 6-O-benzyl-D-glucose (via straightforward epimerization) to create a competitive inhibitor probe for glucose transporters (GLUTs). This application is directly supported by the erythrocyte transport data showing that the 6-O-benzyl derivative acts as an inhibitor, not a substrate, making it a valuable tool for investigating GLUT1 function and inhibition [1].

Application
Selection Property
Validation Focus
Divergent β‑disaccharide synthesis
Dual‑regioselectivity context in glycosynthase reactions
1,2‑β and 1,3‑β linkage access from single acceptor
Enzymatic benzylated fructooligosaccharides
Fructosyltransferase acceptor compatibility
Substrate conversion and product purification by UV activity
Membrane‑transport probe synthesis
Chain‑length‑dependent GLUT interaction shift
Competitive inhibition vs. substrate behavior in erythrocyte model

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21 linked technical documents
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